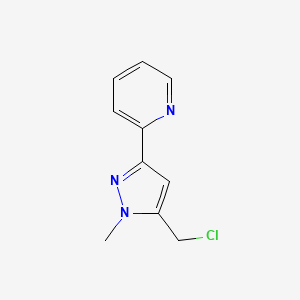

2-(5-(クロロメチル)-1-メチル-1H-ピラゾール-3-イル)ピリジン

説明

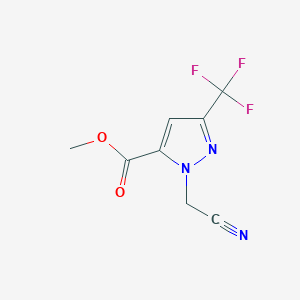

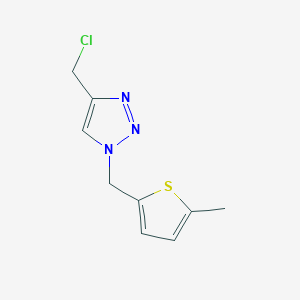

“2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is a chemical compound used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, which have insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One method involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine . The solution’s pH value is adjusted to a range of 4-5, and nitrogen is let in. The temperature is elevated to 80-100°C while stirring. Chlorine is let in and the temperature is further increased for the reaction .Molecular Structure Analysis

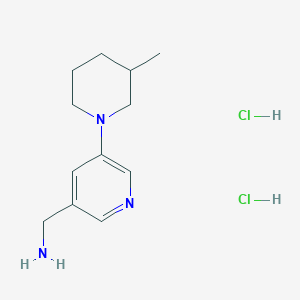

The molecular structure of “2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is represented by the empirical formula C6H5Cl2N . The molecular weight of the compound is 162.02 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” are complex and involve several steps. For instance, one method involves the reaction of 3-methylpyridine with an organic solvent, an acid buffering agent solution, and an initiator .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” include a melting point of 37-42 °C . It is a white or colorless to light yellow powder to lump to clear liquid .科学的研究の応用

私は特定の化合物「2-(5-(クロロメチル)-1-メチル-1H-ピラゾール-3-イル)ピリジン」を検索しましたが、その科学研究における用途に関するオンライン情報は限られているようです。 検索結果のほとんどは、さまざまな医薬品化合物やネオニコチノイド化合物の合成に使用され、殺虫剤の原料でもある「2-クロロ-5-(クロロメチル)ピリジン」という類似の化合物に関するものです .

Safety and Hazards

“2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

生化学分析

Biochemical Properties

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For instance, it has been observed to interact with nicotinic acetylcholine receptors, inhibiting their function . This interaction is primarily due to the compound’s structural similarity to other known inhibitors of these receptors.

Cellular Effects

The effects of 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, leading to reduced inflammation in certain cell types . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding prevents the enzymes from catalyzing their reactions, leading to a decrease in the production of specific metabolites . Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods . It can degrade over time when exposed to light or high temperatures, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while at higher doses, it can cause toxicity and adverse reactions . For instance, high doses of this compound have been associated with liver toxicity in animal models, indicating a threshold effect where the compound becomes harmful at certain concentrations.

Metabolic Pathways

2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . This interaction can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism. Additionally, this compound can influence the activity of other metabolic enzymes, further altering metabolic pathways.

Transport and Distribution

The transport and distribution of 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications, which direct it to compartments such as the mitochondria or the nucleus. These targeting signals ensure that the compound exerts its effects in the appropriate cellular context.

特性

IUPAC Name |

2-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14-8(7-11)6-10(13-14)9-4-2-3-5-12-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVZSVRJYVRIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)

![3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride](/img/structure/B1479477.png)